2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Lipophilicity Drug Design Pharmacokinetics

2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034463-87-9) is a synthetic, polyheterocyclic small molecule characterized by a 2-chloro-4-fluorobenzamide core linked to a 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl pharmacophore. With a molecular weight of 344.8 g/mol and a computed XLogP3-AA of 2.4, it occupies physicochemical space commonly associated with orally bioavailable kinase inhibitors and succinate dehydrogenase (SDH) inhibitors.

Molecular Formula C17H14ClFN4O
Molecular Weight 344.77
CAS No. 2034463-87-9
Cat. No. B2599816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
CAS2034463-87-9
Molecular FormulaC17H14ClFN4O
Molecular Weight344.77
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C17H14ClFN4O/c1-23-16(6-7-22-23)15-5-2-11(9-20-15)10-21-17(24)13-4-3-12(19)8-14(13)18/h2-9H,10H2,1H3,(H,21,24)
InChIKeyAQNDSIITXHIVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a Key Reference Standard for SDH Inhibitor and Kinase Inhibitor Research


2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034463-87-9) is a synthetic, polyheterocyclic small molecule characterized by a 2-chloro-4-fluorobenzamide core linked to a 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl pharmacophore [1]. With a molecular weight of 344.8 g/mol and a computed XLogP3-AA of 2.4, it occupies physicochemical space commonly associated with orally bioavailable kinase inhibitors and succinate dehydrogenase (SDH) inhibitors [1][2]. It is primarily utilized as a reference standard and synthetic intermediate within medicinal chemistry programs targeting the pyrazol-5-yl-benzamide chemotype, a privileged scaffold for antifungal and anticancer agents [2].

Avoiding Generic Substitution Pitfalls: How 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide Differs from Its Closest Analogs


Scientific and industrial users prioritizing this compound over generic in-class alternatives must recognize that the pyrazol-5-yl-benzamide scaffold is not a uniform entity. Minor positional or substituent changes profoundly alter pharmacokinetic and pharmacodynamic profiles. A simple substitution of the halogen pattern on the benzamide ring (e.g., from 2-chloro-4-fluoro to 2-bromo-5-methoxy) or relocation of the pyridinyl linkage from the 6-position to the 5-position creates a distinct chemical entity with divergent binding affinity, metabolic stability, and solubility [1]. The quantitative evidence below demonstrates that this specific compound's unique combination of halogen atoms and regioisomeric architecture directly impacts its computed physicochemical properties, making it non-interchangeable with unsubstituted, mono-halogenated, or positional isomer analogs in structure-activity relationship (SAR) studies [1][2].

Head-to-Head Comparative Evidence: Quantifying the Differentiation of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide for Scientific Selection


Lipophilicity Enhancement: XLogP3-AA LogP of 2.4 vs. Unsubstituted Analog

The 2-chloro-4-fluoro substitution on the benzamide ring critically elevates lipophilicity compared to unsubstituted analogs. The target compound's PubChem-computed XLogP3-AA is 2.4 [1]. In contrast, the nearest unsubstituted heterocyclic analog, N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034521-37-2), exhibits a distinctly lower XLogP3 of 1.6 [2]. This difference of +0.8 log units signifies a substantially improved ability to partition into lipid bilayers.

Lipophilicity Drug Design Pharmacokinetics

Regioisomeric Potency Switch: Activity Dependence on Pyridinyl Linkage Position

The attachment geometry of the pyridine ring is a critical determinant of biological activity within the pyrazol-5-yl-benzamide class. While specific IC50 data for this compound is not publicly available, class-level SAR analysis from SDH inhibitor studies demonstrates that a shift from the 6-substituted to the 5-substituted pyridine isomer results in a >10-fold loss in enzymatic inhibition [1]. The target compound's 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl regioisomer, therefore, represents an essential control for validating position-specific target engagement.

Positional Isomerism Kinase Inhibition SAR

Enhanced Topological Polar Surface Area (TPSA) and Heavy Atom Count: Predictors of Solubility and Metabolic Stability

The compound's heavy atom count and TPSA differentiate its drug-likeness profile from non-halogenated analogs. It possesses a TPSA of 59.8 Ų and 24 heavy atoms [1]. A directly comparable unsubstituted analog (CAS 2034521-37-2) has a TPSA of 59.8 Ų and only 22 heavy atoms [2]. While TPSA is similar, the increased heavy atom count due to chlorine and fluorine substitution can improve metabolic stability by blocking cytochrome P450-mediated oxidation, a well-validated class-level inference for halogenated aromatics [3].

Drug-likeness Metabolic Stability Physicochemical Properties

Optimal Scientific and Industrial Use Cases for 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide


SDH Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

Research teams developing next-generation succinate dehydrogenase inhibitors for agrochemical applications can use this compound as a benchmark for achieving a LogP of approximately 2.4, which is optimal for membrane penetration without excessive lipophilicity that can cause non-specific binding. Its 2-chloro-4-fluoro pattern serves as a reference for fluorine walk and halogen scanning experiments [1].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrazolyl-pyridine core of this compound is a validated hinge-binding motif in kinase drug discovery. The specific 6-substituted pyridine regioisomer ensures correct orientation within the ATP-binding pocket, making it an ideal starting fragment for structure-based design campaigns targeting PLK1, FGFR, or TRK kinases [2].

Pharmacokinetic Profiling for CNS Drug Discovery

With a molecular weight of 344.8 g/mol and a TPSA of 59.8 Ų, this compound adheres to the physicochemical boundaries of CNS-active drugs. It can be employed as a surrogate standard to calibrate in vitro blood-brain barrier (BBB) permeability assays, providing a baseline for evaluating halogenated aryl benzamides [1].

Reference Material for Analytical Method Development (HPLC/LC-MS)

The compound's unique mass (monoisotopic mass: 344.0840 Da) and isotopic pattern from chlorine and fluorine provide a distinctive signature for LC-MS/MS method development. It can serve as a negative control or instrument performance qualification standard when profiling pyrazol-5-yl-benzamide impurities or metabolites [1].

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.